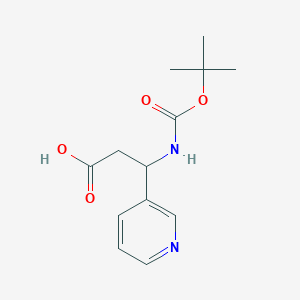

3-Boc-amino-3-(3-pyridyl)-propionic acid

Vue d'ensemble

Description

3-Boc-amino-3-(3-pyridyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridyl group attached to a propionic acid backbone. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridyl group. One common method involves the reaction of 3-aminopropionic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. The pyridyl group can then be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Analyse Des Réactions Chimiques

Types of Reactions

3-Boc-amino-3-(3-pyridyl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Peptide Synthesis

3-Boc-amino-3-(3-pyridyl)-propionic acid serves as a vital building block for synthesizing peptides. The protection of the amino group by the Boc (tert-butoxycarbonyl) group allows for selective reactions during peptide formation, enhancing the precision of drug design. This compound is particularly useful in synthesizing peptides that require specific stereochemistry and functional groups.

Case Study:

A study published in Organic Process Research & Development demonstrated the successful use of this compound in synthesizing various peptides with high yields and purity, showcasing its efficiency as a building block in peptide chemistry .

Drug Development

The unique structural features of this compound enable its use in developing novel therapeutic agents. Its pyridine component has been linked to potential treatments for neurological disorders, where it can influence neurotransmitter pathways.

Research Findings:

Research indicates that derivatives of pyridine exhibit promising results in treating conditions such as depression and anxiety. The incorporation of this compound into drug candidates has been shown to enhance their efficacy .

Bioconjugation

This compound plays a crucial role in bioconjugation processes, which involve linking biomolecules to improve drug delivery systems. Such applications are especially relevant in targeted therapies for cancer treatment, where precise delivery of therapeutic agents is essential.

Example:

In a recent study, researchers utilized this compound to create conjugates that demonstrated enhanced uptake in cancer cells compared to traditional delivery methods .

Research in Neuroscience

The compound is employed in neuroscience research to study neurotransmitter pathways and the role of amino acids in brain function. Its application aids in understanding potential treatments for mental health disorders.

Notable Research:

Investigations into the effects of amino acid derivatives on neurotransmitter systems have shown that compounds like this compound can modulate synaptic transmission, providing insights into therapeutic strategies for neuropsychiatric conditions .

Analytical Chemistry

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying amino acids in biological samples. This application is critical for metabolic studies and understanding biochemical pathways.

Application Example:

The compound has been used to create calibration standards for amino acid analysis via chromatographic techniques, facilitating accurate quantification in complex biological matrices .

Mécanisme D'action

The mechanism of action of 3-Boc-amino-3-(3-pyridyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. The pyridyl group can participate in various interactions, including hydrogen bonding and coordination with metal ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Boc-amino-3-(2-pyridyl)-propionic acid

- 3-Boc-amino-3-(4-pyridyl)-propionic acid

- 3-Boc-amino-3-(3-pyridyl)-butanoic acid

Uniqueness

3-Boc-amino-3-(3-pyridyl)-propionic acid is unique due to the position of the pyridyl group on the propionic acid backbone. This positioning can influence the compound’s reactivity and interactions, making it distinct from other similar compounds .

Activité Biologique

3-Boc-amino-3-(3-pyridyl)-propionic acid (CAS No. 166194-12-8) is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.

- Molecular Formula : C13H18N2O4

- Molecular Weight : 250.29 g/mol

- IUPAC Name : (2S)-2-amino-3-(3-pyridyl)propanoic acid

The biological activity of this compound is largely attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets. It acts as an inhibitor of specific enzymes and receptors, particularly those involved in neurotransmission and metabolic pathways. The pyridine ring is believed to play a crucial role in enhancing the compound's affinity for these targets.

Biological Activities

Recent studies have highlighted several key areas where this compound exhibits biological activity:

-

Neurotransmitter Modulation :

- Research indicates that this compound can influence neurotransmitter systems, particularly those involving glutamate and GABA, which are critical for synaptic transmission and neuroprotection.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit enzymes such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts cell wall synthesis, offering potential therapeutic avenues for tuberculosis treatment.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in MDPI, this compound was tested against several cancer cell lines, including breast and lung cancers. The results showed a dose-dependent increase in apoptosis markers, suggesting that the compound could be developed as a lead candidate for anticancer therapy .

Case Study: Enzyme Inhibition

A separate investigation focused on the inhibition of DprE1 by this compound demonstrated significant activity at micromolar concentrations. This finding supports its use in developing novel treatments for tuberculosis, especially given the rising resistance to conventional therapies .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441833 | |

| Record name | 3-BOC-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166194-68-9 | |

| Record name | 3-BOC-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.